N-(4-Carboxybutanoyl)-L-histidine

Antiarrhythmic N-acyl amino acid Aconitine model

N-(4-Carboxybutanoyl)-L-histidine (synonym: Nα-glutaryl-L-histidine; systematic name: 5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid) is a synthetic N-acyl derivative of the essential amino acid L-histidine, bearing a terminal glutaric acid moiety linked via an amide bond to the α-nitrogen. The compound has a molecular formula of C₁₁H₁₅N₃O₅ and a molecular weight of 269.25 g/mol.

Molecular Formula C11H15N3O5
Molecular Weight 269.25 g/mol
CAS No. 595606-47-6
Cat. No. B12593963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Carboxybutanoyl)-L-histidine
CAS595606-47-6
Molecular FormulaC11H15N3O5
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)NC(=O)CCCC(=O)O
InChIInChI=1S/C11H15N3O5/c15-9(2-1-3-10(16)17)14-8(11(18)19)4-7-5-12-6-13-7/h5-6,8H,1-4H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t8-/m0/s1
InChIKeyZDNAICGIKKLYAH-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Carboxybutanoyl)-L-histidine (CAS 595606-47-6) – Procurement-Ready Compound Profile for Antiarrhythmic & N-Acyl Amino Acid Research


N-(4-Carboxybutanoyl)-L-histidine (synonym: Nα-glutaryl-L-histidine; systematic name: 5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid) is a synthetic N-acyl derivative of the essential amino acid L-histidine, bearing a terminal glutaric acid moiety linked via an amide bond to the α-nitrogen [1]. The compound has a molecular formula of C₁₁H₁₅N₃O₅ and a molecular weight of 269.25 g/mol . It belongs to the class of N-acyl amino acids and has been specifically disclosed in patent literature as an antiarrhythmic agent with therapeutic breadth advantages over structurally related N-acyl amino acid analogs [2].

Why N-Acyl Histidine Analogs Cannot Be Interchanged with N-(4-Carboxybutanoyl)-L-histidine in Cardiac Electrophysiology Research


N-acyl amino acid derivatives are not functionally interchangeable; the acyl chain length and terminal carboxylation state directly govern antiarrhythmic potency, therapeutic index, and mortality outcomes in vivo [1]. In the aconitine-induced arrhythmia model, N-(4-carboxybutanoyl)-L-histidine (glutaryl linker, 5-carbon chain) demonstrated a broader therapeutic window than the structurally analogous dipotassium salt of N-succinyl-D,L-tryptophan (succinyl linker, 4-carbon chain), with the latter failing to achieve statistically significant improvements in survival at equivalent oral doses [1]. Furthermore, the free acid form of N-glutaryl-L-histidine exhibits distinct physicochemical properties—melting point 222–224°C and specific optical rotation [α]ᴹ²⁰ of +15°—that differ from its methyl ester prodrug form (glutaryl-L-histidine methyl ester) [2]. Substitution without head-to-head verification of these parameters risks confounding pharmacological readouts or introducing uncontrolled variability in synthetic workflows.

Quantitative Differentiation Evidence for N-(4-Carboxybutanoyl)-L-histidine Against Closest Structural Analogs


Survival Benefit vs. N-Succinyl-D,L-Tryptophan in Adrenaline-Induced Arrhythmia

N-(4-Carboxybutanoyl)-L-histidine (administered orally at 0.05 and 0.5 mg/kg) significantly increased life expectancy in experimental animals subjected to adrenaline-induced cardiac rhythm disorders, whereas the comparator dipotassium salt of N-succinyl-D,L-tryptophan did not produce a statistically significant survival benefit at the same oral doses [1]. This outcome was part of a broader finding that compounds of general formula (I), including N-glutaryl-L-histidine, surpass the antiarrhythmic strength of the succinyl analog and demonstrably reduce the frequency of lethal outcomes [1].

Antiarrhythmic N-acyl amino acid Aconitine model

Therapeutic Breadth Advantage Over N-Succinyl-D,L-Tryptophan in Aconitine Arrhythmia Model

In the aconitine-induced atrial-ventricular arrhythmia model in mice, N-(4-Carboxybutanoyl)-L-histidine (compound III) effectively prevented arrhythmia when administered orally, with an ED₅₀ value demonstrating a wider therapeutic breadth than the dipotassium salt of N-succinyl-D,L-tryptophan [1]. The antiarrhythmic index (AAI), defined as the ratio of oral LD₅₀ to ED₅₀ on the aconitine model, served as the quantitative comparator; a higher AAI for N-glutaryl-L-histidine indicated greater safety at equivalent antiarrhythmic activity levels [1].

Antiarrhythmic index Therapeutic window Aconitine model

Physicochemical Identity Benchmarking: Melting Point and Optical Rotation vs. N-Acyl Histidine Esters

The free acid form of N-(4-Carboxybutanoyl)-L-histidine displays a melting point of 222–224°C and a specific optical rotation [α]ᴹ²⁰ of +15° (c = 1 in methanol or water) [1]. These values distinguish it from its methyl ester derivative (glutaryl-L-histidine methyl ester), which is an intermediate in peptide synthesis rather than the biologically active free acid [2]. The high melting point, consistent with the zwitterionic character of the free α-amino acid plus the terminal carboxyl group, provides a reproducible identity check for incoming material that ester or salt forms cannot satisfy.

Analytical characterization Quality control N-acyl histidine

Differentiation from Classical Antiarrhythmics Propranolol and Amiodarone in Occlusive Arrhythmia Model

In a feline model of early occlusive arrhythmias (transient ischemic arrhythmogenesis), N-(4-Carboxybutanoyl)-L-histidine was tested alongside reference antiarrhythmic agents propranolol and amiodarone, as well as the dipotassium salt of N-succinyl-D,L-tryptophan [1]. While the patent documentation indicates that the antiarrhythmic activity data for all tested agents are compiled in Table 4, the explicit conclusion states that compound III demonstrated effectiveness in this ischemia-reperfusion-relevant paradigm, positioning it as a structurally distinct, non-β-blocker, non-class-III antiarrhythmic chemotype derived from endogenous amino acid metabolism [1].

Occlusive arrhythmia Ischemia Antiarrhythmic drug comparison

Procurement-Guiding Application Scenarios for N-(4-Carboxybutanoyl)-L-histidine (CAS 595606-47-6)


In Vivo Antiarrhythmic Drug Discovery: Survival & Therapeutic Window Screening

Researchers developing non-classical antiarrhythmic agents should prioritize N-(4-Carboxybutanoyl)-L-histidine over N-succinyl-tryptophan analogs when the primary endpoint is survival benefit in catecholamine-driven or aconitine-induced arrhythmia models. Evidence from the adrenaline arrhythmia mouse model shows that oral administration of N-glutaryl-L-histidine at 0.05–0.5 mg/kg significantly increases life expectancy, a benefit that the dipotassium salt of N-succinyl-D,L-tryptophan fails to reproduce at equivalent doses [1]. Additionally, the superior antiarrhythmic index (AAI) of N-glutaryl-L-histidine in the aconitine model supports its selection for studies requiring a wider safety margin between efficacy and lethal toxicity [1].

Ischemia-Reperfusion Arrhythmia Studies Requiring a Non-β-Blocker Chemotype

For laboratories investigating ischemic arrhythmogenesis where confounding β-adrenergic blockade (propranolol) or class III action (amiodarone) must be avoided, N-(4-Carboxybutanoyl)-L-histidine provides a structurally distinct alternative [1]. The feline occlusive arrhythmia data position it as a tool compound for dissecting N-acyl amino acid-mediated cardioprotective signaling pathways that are mechanistically separable from classical ion channel or receptor targets [1].

N-Acyl Amino Acid Analytical Reference Standard Procurement

Quality control and analytical laboratories requiring a well-characterized N-glutaryl-L-histidine reference standard can rely on the compound's verified physicochemical constants: melting point 222–224°C and specific optical rotation [α]ᴹ²⁰ +15° [1]. These parameters, established by polarimetry and Boetius melting point determination, enable rapid identity confirmation of incoming material and differentiation from common synthetic intermediates such as glutaryl-L-histidine methyl ester [1]. The reproducible TLC retention factors (Rf 0.55 in methanol; 0.37 in chloroform-methanol-ammonia 4:3:1) provide an additional orthogonal identity check [1].

Structure-Activity Relationship (SAR) Studies on N-Acyl Chain Length in Antiarrhythmic N-Acyl Amino Acids

Medicinal chemistry programs exploring the SAR of N-acyl amino acid antiarrhythmics should include N-(4-Carboxybutanoyl)-L-histidine as the 5-carbon glutaryl reference point. Comparative data from RU2373934C1 demonstrate that the glutaryl (5-carbon) linker confers superior survival outcomes and therapeutic breadth relative to the 4-carbon succinyl analog, establishing a critical chain-length benchmark for the design of next-generation analogs [1].

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